molecular formula C23H23NO B145497 1-(Diphenylmethyl)-3-(3-methylphenoxy)azetidine CAS No. 132924-51-7

1-(Diphenylmethyl)-3-(3-methylphenoxy)azetidine

Cat. No. B145497
M. Wt: 329.4 g/mol
InChI Key: GUMJAZPWMLONOP-UHFFFAOYSA-N
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Patent
US05068231

Procedure details

A stirred mixture of 48 g (0.2 mole) of 1-diphenylmethyl-3-azetidinol and 22 g (0.22 mole) of triethylamine in 800 ml of toluene under nitrogen was cooled in a water bath while 27.5 g (0.22 mole) of methanesulfonyl chloride was added dropwise. After stirring for 20 hr, the reaction mixture was treated with 200 ml of water to dissolve the triethylamine hydrochloride. The aqueous phase was separated and the toluene phase was washed with 2×100 ml water. The toluene solution was added to a mixture of 22.8 g (0.2 mole) of 3-methylphenol (95%), 24 g (0.6 mole) of sodium hydroxide and 100 mg of tetrabutylammonium bromide in 100 ml of water and the mixture was heated at reflux and stirred vigorously for 42 hr.
Quantity
22.8 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Quantity
48 g
Type
reactant
Reaction Step Three
Quantity
22 g
Type
reactant
Reaction Step Three
Quantity
800 mL
Type
solvent
Reaction Step Three
Quantity
27.5 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[C:1]1([CH:7]([C:13]2[CH:18]=[CH:17][CH:16]=[CH:15][CH:14]=2)[N:8]2[CH2:11][CH:10]([OH:12])[CH2:9]2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(N(CC)CC)C.CS(Cl)(=O)=O.Cl.C(N(CC)CC)C.[CH3:39][C:40]1[CH:41]=[C:42](O)[CH:43]=[CH:44][CH:45]=1.[OH-].[Na+]>C1(C)C=CC=CC=1.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC.O>[C:13]1([CH:7]([C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[N:8]2[CH2:11][CH:10]([O:12][C:44]3[CH:43]=[CH:42][CH:41]=[C:40]([CH3:39])[CH:45]=3)[CH2:9]2)[CH:14]=[CH:15][CH:16]=[CH:17][CH:18]=1 |f:3.4,6.7,9.10|

Inputs

Step One
Name
Quantity
22.8 g
Type
reactant
Smiles
CC=1C=C(C=CC1)O
Name
Quantity
24 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mg
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC
Name
Quantity
100 mL
Type
solvent
Smiles
O
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Three
Name
Quantity
48 g
Type
reactant
Smiles
C1(=CC=CC=C1)C(N1CC(C1)O)C1=CC=CC=C1
Name
Quantity
22 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
800 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
27.5 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C)N(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 20 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added dropwise
CUSTOM
Type
CUSTOM
Details
The aqueous phase was separated
WASH
Type
WASH
Details
the toluene phase was washed with 2×100 ml water
TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
STIRRING
Type
STIRRING
Details
stirred vigorously for 42 hr
Duration
42 h

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
Smiles
C1(=CC=CC=C1)C(N1CC(C1)OC1=CC(=CC=C1)C)C1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.